N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
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Overview
Description
N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 3-chloroaniline, phenethylamine, and various reagents to form the triazoloquinazoline core. Common reaction conditions may involve:
Condensation reactions: To form the triazoloquinazoline ring.
Acylation reactions: To introduce the acetamide group.
Catalysts and solvents: Such as acids, bases, and organic solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Purification techniques: Such as crystallization, chromatography, and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: To form oxidized derivatives.
Reduction: To reduce specific functional groups.
Substitution: Particularly nucleophilic substitution at the chloro group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying enzyme interactions and protein binding.
Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of specific enzymes, modulation of receptor activity, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydroquinazolin-2(1H)-yl)acetamide: A closely related compound with similar structural features.
N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)propionamide: Another derivative with a propionamide group instead of acetamide.
Uniqueness
N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is unique due to its specific triazoloquinazoline core, which imparts distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C25H20ClN5O3 |
---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[1,5-dioxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide |
InChI |
InChI=1S/C25H20ClN5O3/c26-18-9-6-10-19(15-18)27-22(32)16-30-25(34)31-21-12-5-4-11-20(21)23(33)29(24(31)28-30)14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2,(H,27,32) |
InChI Key |
KAGSUAHVRYGBHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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